
Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is a hydrophilic derivative of cyclodextrin, a cyclic oligosaccharide composed of glucose units. This compound is known for its application as a drug carrier, improving the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is synthesized through a series of acetylation and methylation reactions. The process typically involves the acetylation of beta-cyclodextrin followed by methylation at specific positions. The reaction conditions often include the use of solvents like acetone and chloroform, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acetylation and methylation processes. The production is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin undergoes various chemical reactions, including substitution and complexation reactions. These reactions are essential for its role as a drug carrier.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetyl chloride for acetylation and methyl iodide for methylation. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperatures .
Major Products
The major products formed from these reactions are the acetylated and methylated derivatives of beta-cyclodextrin, which exhibit enhanced solubility and bioavailability properties .
Wissenschaftliche Forschungsanwendungen
Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a chiral stationary phase in gas chromatography for the separation of enantiomers.
Biology: Employed in studies involving the encapsulation and delivery of bioactive molecules.
Medicine: Acts as a drug carrier, enhancing the solubility and bioavailability of poorly water-soluble drugs.
Wirkmechanismus
The mechanism of action of Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. This encapsulation enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved solubility and dissolution rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin, known for its solubilizing properties.
Hydroxypropyl-beta-cyclodextrin: Used for similar applications in drug delivery and solubility enhancement.
Gamma-cyclodextrin: A larger cyclic oligosaccharide with similar encapsulation properties.
Uniqueness
Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is unique due to its specific acetylation and methylation pattern, which provides distinct solubility and bioavailability enhancements compared to other cyclodextrin derivatives. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it particularly valuable in pharmaceutical applications .
Eigenschaften
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGPTTRGLYIRNO-DCBUKTJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H112O42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585013 |
Source


|
| Record name | PUBCHEM_16218730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1625.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131889-29-7 |
Source


|
| Record name | PUBCHEM_16218730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
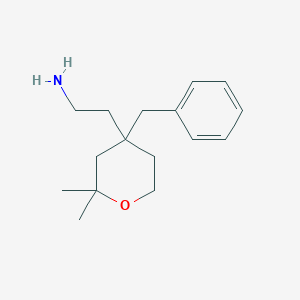
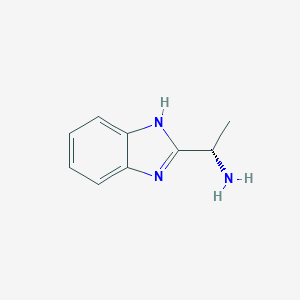
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)

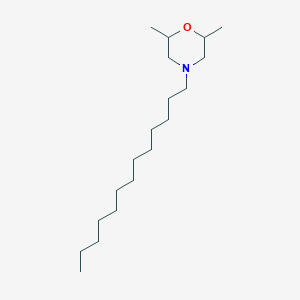
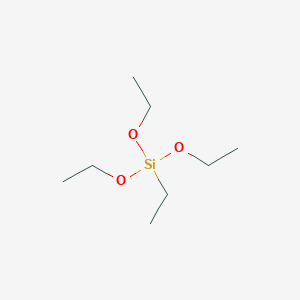
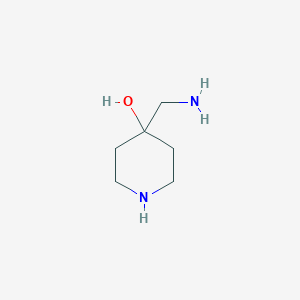
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)




